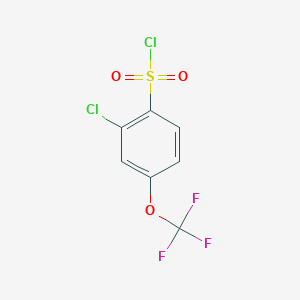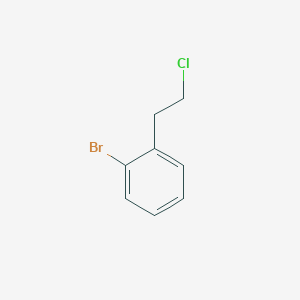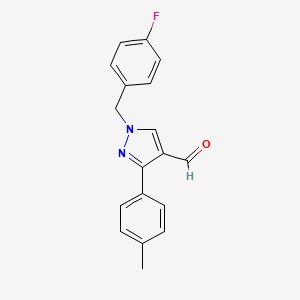![molecular formula C18H18N2O2 B2753938 N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide CAS No. 2411227-64-8](/img/structure/B2753938.png)
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide, also known as JNJ-1661010, is a small molecule inhibitor of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in pain modulation, anxiety, and stress responses. JNJ-1661010 has been investigated for its potential therapeutic applications in pain management, anxiety disorders, and drug addiction.
Wirkmechanismus
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in pain modulation, anxiety, and stress responses. By blocking the NOP receptor, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide reduces the activity of the endogenous ligand nociceptin/orphanin FQ peptide, which is involved in pain transmission and stress responses.
Biochemical and Physiological Effects:
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal models of neuropathic pain, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord. In addition, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress responses. N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide is its selectivity for the NOP receptor, which reduces off-target effects. In addition, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models. However, one limitation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide is its relatively low potency, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the investigation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide. One area of interest is the potential use of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide in the treatment of chronic pain, as preclinical studies have shown promising results in animal models of neuropathic pain. Another area of interest is the investigation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide in animal models of anxiety disorders, as preclinical studies have shown potential anxiolytic effects. Finally, the investigation of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide in animal models of drug addiction may provide insights into its potential therapeutic applications in this area.
Synthesemethoden
The synthesis of N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been described in several research articles. The most common method involves the reaction of 2-bromo-5-nitropyridine with 3-(2-hydroxyethyl)phenol to form 3-(2-bromo-5-nitropyridin-2-yl)phenol. This intermediate is then reacted with 1-(2-chloroethyl)pyrrolidine to form N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]-2-chloro-5-nitropyridin-2-amine. The final step involves the deprotection of the nitro group using palladium on carbon in the presence of hydrogen gas to form N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of neuropathic pain, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been shown to reduce pain behaviors and improve mechanical hypersensitivity. In addition, N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has been investigated for its potential anxiolytic effects in animal models of anxiety disorders. N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide has also been studied for its potential use in drug addiction, as it has been shown to reduce drug-seeking behaviors in animal models of cocaine addiction.
Eigenschaften
IUPAC Name |
N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-7-18(21)20-14(2)15-8-6-10-17(12-15)22-13-16-9-4-5-11-19-16/h4-6,8-12,14H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAKXPVCZFTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=CC=C1)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)




![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)
![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2753869.png)




